AVE5688

Description

Structure

3D Structure

Properties

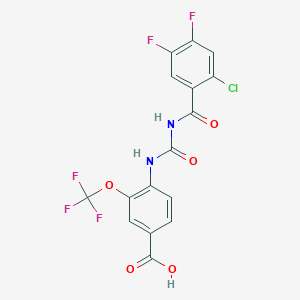

Molecular Formula |

C16H8ClF5N2O5 |

|---|---|

Molecular Weight |

438.69 g/mol |

IUPAC Name |

4-[(2-chloro-4,5-difluorobenzoyl)carbamoylamino]-3-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C16H8ClF5N2O5/c17-8-5-10(19)9(18)4-7(8)13(25)24-15(28)23-11-2-1-6(14(26)27)3-12(11)29-16(20,21)22/h1-5H,(H,26,27)(H2,23,24,25,28) |

InChI Key |

NWQGDIBCFLDHDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Path of AVE5688: A Deep Dive into its Mechanism of Action

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, information regarding the specific mechanism of action for the compound designated as AVE5688 is not available.

Our extensive investigation across multiple research and clinical data sources did not yield any specific preclinical or clinical data, experimental protocols, or elucidated signaling pathways associated with this compound. This suggests that the compound may be in a very early stage of development, has been discontinued, or is an internal designation not yet disclosed in public forums.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the general methodologies and data presentation formats that would be employed to characterize the mechanism of action of a novel therapeutic agent. This framework can be applied once information about this compound, or a similarly designated compound, becomes available.

I. Hypothetical Data Summary

In a typical in-depth guide, quantitative data on a compound's activity would be presented in a clear, tabular format to facilitate comparison and analysis. The following tables are illustrative examples of how such data for a hypothetical compound would be structured.

Table 1: In Vitro Potency of a Hypothetical Compound

| Assay Type | Target | Cell Line | IC₅₀ / EC₅₀ (nM) |

| Enzymatic Assay | Kinase X | - | 15.2 ± 2.1 |

| Binding Assay | Receptor Y | HEK293 | 45.7 ± 5.8 |

| Cell Proliferation | Cancer Cell Line A | A549 | 120.3 ± 15.6 |

| Reporter Gene Assay | Pathway Z | HeLa | 88.9 ± 9.3 |

Table 2: In Vivo Efficacy of a Hypothetical Compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | QD | 0 | - |

| Compound 1 | 10 | QD | 45.2 ± 8.7 | <0.05 |

| Compound 1 | 30 | QD | 78.9 ± 12.1 | <0.001 |

| Standard-of-Care | 20 | BIW | 65.4 ± 10.3 | <0.01 |

II. Standard Experimental Protocols

The elucidation of a drug's mechanism of action relies on a series of well-defined experiments. Below are generalized protocols for key assays.

A. Target Engagement Assays

1. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm direct binding of the compound to its intracellular target.

-

Methodology:

-

Intact cells are treated with the compound or vehicle control.

-

The cells are heated at a range of temperatures to induce protein denaturation.

-

Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

2. KinaseGlo® Luminescent Kinase Assay:

-

Objective: To quantify the inhibitory activity of a compound against a specific kinase.

-

Methodology:

-

The kinase, substrate, and ATP are incubated with varying concentrations of the compound.

-

The KinaseGlo® reagent is added to terminate the kinase reaction and measure the amount of remaining ATP.

-

Luminescence is measured, which is inversely correlated with kinase activity.

-

IC₅₀ values are calculated from the dose-response curve.

-

B. Downstream Signaling Pathway Analysis

1. Western Blotting:

-

Objective: To assess the phosphorylation status or expression levels of key proteins in a signaling pathway.

-

Methodology:

-

Cells are treated with the compound for various times and at different concentrations.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the protein of interest (e.g., phospho-ERK, total ERK) and then with a secondary antibody conjugated to a detectable enzyme.

-

Protein bands are visualized and quantified.

-

2. RNA Sequencing (RNA-Seq):

-

Objective: To identify global changes in gene expression following compound treatment.

-

Methodology:

-

RNA is extracted from compound-treated and control cells.

-

RNA quality is assessed, and libraries are prepared.

-

The libraries are sequenced using a next-generation sequencing platform.

-

The resulting sequence data is aligned to a reference genome, and differential gene expression analysis is performed.

-

Pathway analysis is conducted on the differentially expressed genes to identify affected signaling pathways.

-

III. Visualization of Molecular Pathways

Diagrams are crucial for illustrating the complex interactions within signaling pathways and experimental workflows. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

Caption: A hypothetical signaling pathway illustrating how an extracellular signal is transduced to the nucleus, and the point of intervention by a therapeutic compound.

Caption: A generalized experimental workflow for analyzing the effects of a compound on protein and gene expression in cultured cells.

The Pharmacology of Ilepatril: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilepatril (also known as AVE-7688) is an investigational vasopeptidase inhibitor that was under development for the treatment of hypertension and diabetic nephropathy.[1] As a dual-acting agent, ilepatril simultaneously inhibits two key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).[1] This dual mechanism of action offers a potentially more comprehensive approach to managing cardiovascular diseases compared to single-target agents. Although the clinical development of ilepatril was discontinued, its pharmacology provides a valuable case study for researchers in cardiovascular drug discovery.[1] This technical guide summarizes the known pharmacology of ilepatril, including its mechanism of action, pharmacodynamics, and the underlying signaling pathways.

Core Mechanism of Action

Ilepatril's therapeutic potential stems from its ability to concurrently inhibit ACE and NEP.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, ilepatril blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. ACE inhibition also decreases the production of aldosterone, which in turn reduces sodium and water retention.

-

Neutral Endopeptidase (NEP) Inhibition: NEP is the enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP], brain natriuretic peptide [BNP], and C-type natriuretic peptide [CNP]). By inhibiting NEP, ilepatril increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction.

The synergistic effect of these two actions was hypothesized to provide more effective blood pressure control and end-organ protection.

Pharmacodynamics

| Parameter | 5 mg Ilepatril | 25 mg Ilepatril | Methodological Notes |

| 24-hour Urinary N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) Excretion (nmol) | 706 | 919 | AcSDKP is a substrate of ACE; increased excretion indicates ACE inhibition. |

| Urinary Atrial Natriuretic Peptide (ANP) Excretion (ng/h) | 1.14 | 2.02 (transient increase 4-8 hours post-dose) | ANP is a substrate of NEP; increased excretion indicates NEP inhibition. |

| Plasma Active Renin Concentration at 24h (pg/mL) | 129 | 247 | Increased renin is a compensatory response to RAAS blockade. |

Data from Azizi M, et al. Clinical Pharmacology & Therapeutics. 2006.[2]

These data demonstrate a dose-dependent inhibition of both ACE and NEP in humans. The 25 mg dose showed a significantly greater effect on both enzymes compared to the 5 mg dose.

Pharmacokinetics

Detailed human pharmacokinetic parameters for ilepatril, such as Cmax, Tmax, and half-life, are not available in the published literature. The discontinuation of its clinical development likely precluded the extensive publication of such data.

Signaling Pathways

The dual inhibition of ACE and NEP by ilepatril modulates two critical signaling pathways involved in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

Ilepatril's inhibition of ACE directly impacts the RAAS cascade, leading to a reduction in the downstream effects of angiotensin II.

Figure 1: Mechanism of RAAS Inhibition by Ilepatril.

Natriuretic Peptide System Potentiation

By inhibiting NEP, ilepatril prevents the breakdown of natriuretic peptides, thereby enhancing their beneficial cardiovascular effects.

Figure 2: Potentiation of the Natriuretic Peptide System by Ilepatril.

Experimental Protocols

Detailed experimental protocols specifically used for the evaluation of ilepatril are not publicly available. However, a representative in vitro protocol for assessing dual ACE and NEP inhibitory activity is provided below, based on established methodologies.

Representative In Vitro Dual ACE/NEP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., ilepatril) for both ACE and NEP.

Materials:

-

Recombinant human ACE

-

Recombinant human NEP

-

ACE substrate: N-Hippuryl-His-Leu (HHL)

-

NEP substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 300 mM NaCl and 10 µM ZnCl2)

-

Test compound (ilepatril) at various concentrations

-

Positive controls: Captopril (for ACE), Thiorphan (for NEP)

-

96-well microplates

-

Microplate reader

ACE Inhibition Assay Protocol:

-

Prepare serial dilutions of the test compound and captopril in assay buffer.

-

Add 20 µL of each dilution to the wells of a microplate.

-

Add 20 µL of recombinant human ACE solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 160 µL of the HHL substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

The product of the reaction, hippuric acid, is then extracted with ethyl acetate and quantified by measuring the absorbance at 228 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NEP Inhibition Assay Protocol:

-

Prepare serial dilutions of the test compound and thiorphan in assay buffer.

-

Add 20 µL of each dilution to the wells of a microplate.

-

Add 20 µL of recombinant human NEP solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 160 µL of the Suc-AAA-pNA substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm to quantify the release of p-nitroaniline.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value as described for the ACE inhibition assay.

Conclusion

Ilepatril represents a significant effort in the development of dual-acting vasopeptidase inhibitors. Its mechanism of action, involving the simultaneous inhibition of ACE and NEP, offers a compelling therapeutic strategy for hypertension and related cardiovascular conditions. While the discontinuation of its development has resulted in a limited amount of publicly available quantitative data, the existing pharmacodynamic studies in humans confirm its dual in vivo activity. The signaling pathways and representative experimental protocols outlined in this guide provide a foundational understanding of the pharmacology of ilepatril and can serve as a valuable resource for researchers in the field of cardiovascular drug discovery. Further investigation into the reasons for its discontinuation may provide additional insights for the development of future vasopeptidase inhibitors.

References

Dual ACE/NEP Inhibition via AVE5688 (Ilepatril): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE5688, also known as ilepatril, is a dual-acting inhibitor of both angiotensin-converting enzyme (ACE) and neprilysin (NEP). This unique mechanism of action offers a multifaceted approach to cardiovascular and renal therapy by simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of natriuretic peptides, which promote vasodilation and natriuresis.[1] Developed by Sanofi-Aventis, ilepatril was investigated for the treatment of hypertension and diabetic nephropathy.[2] Although its development was ultimately discontinued, the compound serves as a significant case study in the therapeutic potential and challenges of dual ACE/NEP inhibition.

Core Mechanism of Action: The Dual Inhibition Pathway

The therapeutic effects of ilepatril stem from its ability to concurrently modulate two key enzymatic pathways involved in blood pressure regulation and cardiovascular homeostasis: the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Angiotensin-Converting Enzyme (ACE) Inhibition:

By inhibiting ACE, ilepatril blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor, stimulates the release of aldosterone (leading to sodium and water retention), and promotes cardiac and vascular remodeling. Thus, ACE inhibition leads to vasodilation, reduced fluid volume, and a decrease in blood pressure.

Neprilysin (NEP) Inhibition:

Neprilysin is a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides: atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides exert beneficial cardiovascular effects, including vasodilation, natriuresis, diuresis, and inhibition of the RAAS. By inhibiting NEP, ilepatril increases the circulating levels of ANP and BNP, thereby augmenting their favorable effects on the cardiovascular system.

The synergistic action of inhibiting both ACE and NEP is intended to provide more potent and comprehensive cardiovascular and renal protection than inhibiting either pathway alone.

Figure 1: Dual Inhibition Pathway of this compound (Ilepatril).

Preclinical Data

This compound demonstrated efficacy in various animal models of hypertension and diabetic complications.

Spontaneously Hypertensive Rats (SHR)

Diabetic Models

Preclinical studies investigated the effects of ilepatril in models of diabetes and its complications, such as diabetic nephropathy and neuropathy.

In obese Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, treatment with this compound was shown to ameliorate nephropathy. This was evidenced by a dose-dependent reduction in albuminuria, a key marker of kidney damage.[3]

In studies involving C57Bl/6J mice with diet-induced obesity or streptozotocin-induced diabetes, this compound treatment was found to prevent thermal hypoalgesia and improve nerve conduction.[4]

Table 1: Summary of Preclinical Efficacy of this compound

| Model | Key Findings | Quantitative Data |

| Obese Zucker Diabetic Fatty (ZDF) Rats | Amelioration of diabetic nephropathy[3] | Dose-dependent reduction in albuminuria (specific values not publicly available)[3] |

| C57Bl/6J Mice (Diet-Induced Obesity) | Prevention of thermal hypoalgesia, improved nerve conduction[4] | Data not publicly available |

| C57Bl/6J Mice (Streptozotocin-Induced Diabetes) | Prevention of thermal hypoalgesia, improved nerve conduction[4] | Data not publicly available |

Clinical Data

Ilepatril progressed to Phase II/III clinical trials for the treatment of hypertension.

Clinical Trial NCT00284128

A major clinical trial for AVE7688 was a prospective, multi-center, randomized, double-blind, active-controlled, parallel-group, dose-ranging study in patients with mild to moderate hypertension (NCT00284128).[5][6] The study evaluated four different oral doses of AVE7688 (2.5 mg, 10 mg, 35 mg, and 50 mg once daily) compared to losartan-potassium 100 mg.[6] The primary objective was to assess the change from baseline in trough diastolic blood pressure at the end of 12 weeks of treatment.[5] Secondary objectives included the change in trough systolic blood pressure and the percentage of responders after 12 weeks.[5]

Table 2: Design of Clinical Trial NCT00284128 for AVE7688

| Parameter | Description |

| Study Title | A Study of AVE7688 in Patients With Mild to Moderate Blood Pressure[5] |

| Phase | Phase 2[5] |

| Design | Randomized, double-blind, active-controlled, parallel-group, dose-ranging[5] |

| Patient Population | Patients with mild to moderate hypertension[5] |

| Treatment Arms | AVE7688 (2.5 mg, 10 mg, 35 mg, 50 mg once daily), Losartan-potassium (100 mg once daily)[6] |

| Primary Outcome | Change from baseline in trough diastolic blood pressure at 12 weeks[5] |

| Secondary Outcomes | Change from baseline in trough systolic blood pressure at 12 weeks, percentage of responders at 12 weeks[5] |

| Status | Completed |

Note: The detailed quantitative results of this clinical trial are not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. However, based on standard methodologies, the following provides an overview of likely procedures.

Preclinical Studies in Rodent Models

Animal Models:

-

Spontaneously Hypertensive Rats (SHR): Used to model essential hypertension.

-

Zucker Diabetic Fatty (ZDF) Rats: A model for type 2 diabetes and its complications, including nephropathy.

-

Streptozotocin-Induced Diabetic Mice/Rats: A model for type 1 diabetes.

-

Diet-Induced Obesity Mice: To model metabolic syndrome and its neurological complications.

Drug Administration:

-

This compound was likely administered orally, either via gavage or mixed in the diet, at various doses for a specified duration (e.g., 10 weeks in the ZDF rat study).[3]

Efficacy Endpoints:

-

Blood Pressure Measurement: In hypertensive models, blood pressure would be monitored, likely using tail-cuff plethysmography or telemetry.

-

Diabetic Nephropathy Assessment: In diabetic models, this would involve the collection of 24-hour urine samples to measure albumin excretion rates. Kidney tissue would likely be examined histologically for changes such as glomerulosclerosis.

-

Diabetic Neuropathy Assessment: This would involve functional tests such as measuring nerve conduction velocity and assessing thermal sensory perception.

Figure 2: General Workflow for Preclinical Evaluation of this compound in a Diabetic Nephropathy Model.

Clinical Trial (NCT00284128) Protocol Outline

Study Phases:

-

Placebo Lead-in (3-4 weeks): Patients discontinued other antihypertensive medications and received a single-blind placebo.[5]

-

Treatment Phase (up to 52 weeks): Randomized patients received once-daily oral doses of either AVE7688 or losartan-potassium. This included a 12-week efficacy evaluation period.[5][6]

-

Follow-up: A final visit occurred two weeks after the last dose of the study medication.[5]

Blood Pressure Measurement:

-

Seated systolic and diastolic blood pressure were measured at trough (i.e., just before the next dose) at baseline and at specified intervals throughout the study.

Safety and Tolerability:

-

Adverse events were monitored throughout the trial, with a particular focus on angioedema, a known risk associated with dual ACE/NEP inhibition.[5]

Conclusion

This compound (ilepatril) represents a significant effort in the development of dual ACE/NEP inhibitors. Its mechanism of action, targeting both the RAAS and the natriuretic peptide system, holds considerable therapeutic promise for complex cardiovascular and renal diseases like hypertension and diabetic nephropathy. While the development of ilepatril was discontinued, the preclinical and clinical data, though not fully published, have contributed to the understanding of this drug class and have paved the way for other vasopeptidase inhibitors. The challenges encountered, particularly the risk of angioedema, have also provided valuable lessons for the ongoing development of safer and more effective dual-acting cardiovascular agents. Further research and publication of the complete data from the ilepatril program would be of great value to the scientific community.

References

- 1. Changes critical to persistent lowering of arterial pressure in spontaneously hypertensive rat occur early in antihypertensive treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cilazapril prevents hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ilepatril (AVE-7688), a vasopeptidase inhibitor for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]

Ilepatril: A Technical Guide on a Dual Vasopeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril (also known as AVE7688) is a potent, orally active vasopeptidase inhibitor that demonstrates simultaneous inhibition of two key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual mechanism of action offers a unique therapeutic approach by concurrently suppressing the vasoconstrictive and salt-retaining effects of the Renin-Angiotensin-Aldosterone System (RAAS) and potentiating the vasodilatory and natriuretic actions of endogenous natriuretic peptides. This technical guide provides a comprehensive overview of ilepatril, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and relevant experimental protocols. While the clinical development of ilepatril was discontinued, the information presented here remains valuable for the ongoing research and development of novel cardiovascular therapies.

Introduction

Vasopeptidase inhibitors represent a class of drugs designed to offer a more comprehensive approach to managing cardiovascular diseases like hypertension and heart failure compared to single-target agents.[1] By inhibiting both ACE and NEP, these agents aim to restore the balance between vasoconstrictor and vasodilator systems.[2] Ilepatril emerged as a promising candidate in this class, developed by sanofi-aventis for the potential treatment of hypertension and diabetic nephropathy.[3]

Mechanism of Action

Ilepatril's therapeutic potential stems from its dual inhibition of ACE and NEP.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a central component of the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, ilepatril reduces the levels of angiotensin II, leading to vasodilation and decreased fluid volume, thereby lowering blood pressure.[4]

-

Neutral Endopeptidase (NEP) Inhibition: NEP is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[5] These natriuretic peptides exert vasodilatory, natriuretic, and diuretic effects, and they also inhibit the RAAS. By inhibiting NEP, ilepatril increases the circulating levels of these beneficial peptides, further contributing to blood pressure reduction and improved cardiovascular hemodynamics.[6]

The synergistic action of ACE and NEP inhibition is intended to provide more effective blood pressure control and end-organ protection than either mechanism alone.

Pharmacodynamics

A clinical study in normotensive subjects provides insight into the pharmacodynamic effects of ilepatril. The study compared single oral doses of ilepatril (5 mg and 25 mg) with the ACE inhibitor ramipril (10 mg) and placebo.

Key Findings:

-

ACE Inhibition: Ilepatril demonstrated dose-dependent inhibition of ACE, as measured by the increase in urinary excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a substrate of ACE. The 25 mg dose of ilepatril resulted in a significantly greater increase in AcSDKP excretion compared to 10 mg of ramipril.

-

NEP Inhibition: The 25 mg dose of ilepatril led to a significant and transient increase in urinary atrial natriuretic peptide (ANP) excretion, indicating NEP inhibition. The 5 mg dose of ilepatril and 10 mg of ramipril did not show a significant effect on ANP excretion compared to placebo.

-

RAAS Blockade: The intensity of RAAS blockade was assessed by the increase in plasma active renin concentration. The 25 mg dose of ilepatril produced a significantly higher increase in plasma active renin compared to both the 5 mg dose and 10 mg of ramipril.

| Parameter | Placebo | Ilepatril (5 mg) | Ilepatril (25 mg) | Ramipril (10 mg) |

| 24h Urinary AcSDKP Excretion (nmol) | - | 706 | 919 | 511 |

| Urinary ANP Excretion (ng/h at 4-8h) | 0.80 | 1.14 | 2.02 | 0.93 |

| Plasma Active Renin (pg/mL at 24h) | - | 129 | 247 | 113 |

| p < 0.05 compared to ramipril. Data from Azizi et al., 2006. |

Pharmacokinetics

Detailed pharmacokinetic data for ilepatril in humans is not extensively available in the public domain. For context, the pharmacokinetic parameters of another well-studied vasopeptidase inhibitor, omapatrilat, are presented below. It is important to note that these values are not directly transferable to ilepatril but provide a general profile for this class of drugs.

| Parameter | Omapatrilat (Multiple Doses) |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours |

| Effective Half-life (t1/2) | 14 - 19 hours |

| Time to Reach Steady State | 3 - 4 days |

| Data from Liao et al., 2003. |

Preclinical Studies

Preclinical studies in various animal models of hypertension have been instrumental in evaluating the efficacy and safety of vasopeptidase inhibitors.

In a study using a mouse model of obesity- and diabetes-induced neuropathy, ilepatril (AVE7688) administered in the diet was found to prevent neural complications, suggesting a protective role for dual ACE/NEP inhibition in this context.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a generalized method for determining the in vitro ACE inhibitory activity of a compound like ilepatril.

Principle: The assay measures the production of a fluorescent product upon the cleavage of a synthetic substrate by ACE. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

-

Test compound (Ilepatril)

-

Positive control (e.g., Captopril)

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In the wells of the microplate, add the assay buffer, ACE solution, and either the test compound, positive control, or buffer (for control wells).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) in kinetic mode for a specified period (e.g., 30 minutes) at 37°C.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of ACE inhibition for each concentration of the test compound.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

This protocol is a generalized method for determining the in vitro NEP inhibitory activity.

Principle: Similar to the ACE assay, this method uses a fluorogenic substrate that is cleaved by NEP to produce a fluorescent product. The inhibitory activity is quantified by the reduction in fluorescence.

Materials:

-

Neutral Endopeptidase (recombinant human)

-

Fluorogenic substrate (e.g., a specific quenched fluorescent peptide for NEP)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (Ilepatril)

-

Positive control (e.g., Thiorphan)

-

96-well microplate (black, flat-bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

Add the assay buffer, NEP solution, and the test compound, positive control, or buffer to the wells of the microplate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Start the reaction by adding the NEP fluorogenic substrate.

-

Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths at 37°C.

-

Determine the reaction rates and calculate the percentage of NEP inhibition for each concentration of the test compound.

-

Calculate the IC50 value for NEP inhibition.

Signaling Pathways

The dual inhibition of ACE and NEP by ilepatril modulates several downstream signaling pathways that contribute to its cardiovascular effects.

Clinical Development and Future Perspectives

Ilepatril was advanced into phase IIb/III clinical trials for hypertension and phase II trials for diabetic nephropathy.[3] However, the development of ilepatril, like other vasopeptidase inhibitors such as omapatrilat, faced challenges. A significant concern with this class of drugs is the potential for an increased risk of angioedema. This adverse effect is thought to be related to the accumulation of bradykinin, which is degraded by both ACE and NEP. While ACE inhibitors alone can cause angioedema, the simultaneous inhibition of NEP may exacerbate this risk. The clinical development of ilepatril was ultimately discontinued.

Despite the discontinuation of its development, the science behind ilepatril and other vasopeptidase inhibitors continues to inform the development of newer generations of cardiovascular drugs. The concept of dual-target inhibition remains an attractive strategy, and ongoing research is focused on optimizing the balance between efficacy and safety.

Conclusion

Ilepatril is a potent vasopeptidase inhibitor with a well-defined dual mechanism of action that offers a powerful approach to modulating the neurohormonal systems involved in blood pressure control. While its clinical development was halted, the study of ilepatril has contributed significantly to our understanding of the complex interplay between the RAAS and the natriuretic peptide system. The data and methodologies presented in this technical guide provide a valuable resource for researchers and drug development professionals working on the next generation of cardiovascular therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Ilepatril (AVE-7688), a vasopeptidase inhibitor for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical to Clinical Translation of Hemodynamic Effects in Cardiovascular Safety Pharmacology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vasopeptidase Inhibitor Ilepatril (AVE7688) Prevents Obesity- and Diabetes-induced Neuropathy in C57Bl/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AVE7688 (Probable Intended Compound for AVE5688) in Models of Diabetic Nephropathy and Renal Fibrosis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identification: This technical guide focuses on the vasopeptidase inhibitor AVE7688. Initial inquiries for "AVE5688" did not yield relevant scientific literature, suggesting a possible typographical error. The available preclinical data for AVE7688, particularly in the context of renal disease, aligns with the interests of researchers in diabetic nephropathy and related fibrotic conditions.

Executive Summary

Diabetic nephropathy is a leading cause of end-stage renal disease, characterized by progressive damage to the kidneys. A key pathological feature is renal fibrosis, the excessive scarring of kidney tissue. This guide details the preclinical evidence for the vasopeptidase inhibitor AVE7688 as a potential therapeutic agent in this context. AVE7688 demonstrates significant renoprotective effects in animal models of both diabetic nephropathy and progressive renal fibrosis. Its dual-inhibitory mechanism, targeting both the angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), offers a multi-faceted approach to mitigating the complex pathophysiology of these conditions. This document provides a comprehensive overview of the quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Quantitative Data from Preclinical Studies

The efficacy of AVE7688 has been evaluated in two key animal models: the Zucker diabetic fatty (ZDF) rat, a model of type 2 diabetic nephropathy, and the COL4A3 knockout (KO) mouse, a model of progressive renal fibrosis. The quantitative outcomes from these studies are summarized below.

Study in a Model of Type 2 Diabetic Nephropathy (Zucker Diabetic Fatty Rats)

| Parameter | Control (ZDF Placebo) | AVE7688 Treated | Percentage Change |

| Urinary Albumin Excretion | 342 ± 56 mg/kg/day | 33 ± 12 mg/kg/day | ↓ 90.4% |

| Glomerulosclerosis | Severe | Markedly Reduced | - |

| Tubulointerstitial Damage | Severe | Markedly Reduced | - |

Study in a Model of Progressive Renal Fibrosis (COL4A3-/- Mice)

| Parameter | Untreated | Early AVE7688 Therapy | Late AVE7688 Therapy |

| Lifespan | 71 ± 6 days | 172 ± 19 days | 109 ± 15 days |

| Proteinuria | 12 ± 3 g/L | 2 ± 1 g/L | 4 ± 1 g/L |

| Serum Urea | 247 ± 27 mmol/L | 57 ± 10 mmol/L | 105 ± 20 mmol/L |

| Systolic Blood Pressure | 116 ± 14 mm Hg | 107 ± 13 mm Hg | 105 ± 14 mm Hg |

Experimental Protocols

Induction and Treatment in Zucker Diabetic Fatty (ZDF) Rat Model of Diabetic Nephropathy

Objective: To evaluate the long-term efficacy of AVE7688 in preventing the functional and morphological hallmarks of diabetic nephropathy in a type 2 diabetes model.

Animal Model: Male homozygous (fa/fa) Zucker diabetic fatty (ZDF) rats.

Experimental Groups:

-

ZDF Placebo: Untreated diabetic rats.

-

ZDF + AVE7688: Diabetic rats treated with AVE7688.

-

Lean Control: Non-diabetic littermates.

Methodology:

-

Animal Acclimation: House rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Treatment Initiation: At 10 weeks of age, initiate treatment.

-

Drug Administration: Administer AVE7688 at a dose of 45 mg/kg/day mixed in the chow.

-

Monitoring: Monitor blood glucose levels to confirm the establishment of overt diabetes mellitus (typically around 17 weeks of age).

-

Endpoint Analysis (at 37 weeks):

-

Urinary Albumin Excretion: Collect 24-hour urine samples and measure albumin concentration using a suitable immunoassay.

-

Histopathological Analysis: Euthanize animals, perfuse, and fix kidneys in 10% formalin. Embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and tubulointerstitial fibrosis, respectively.

-

Induction and Treatment in COL4A3-/- Mouse Model of Progressive Renal Fibrosis

Objective: To assess the therapeutic potential of AVE7688 in a model of progressive renal fibrosis, independent of diabetes.

Animal Model: COL4A3 knockout (COL4A3-/-) mice, which develop a spontaneous and progressive renal fibrosis resembling Alport syndrome.

Experimental Groups:

-

Untreated: COL4A3-/- mice receiving no treatment.

-

Early Therapy: COL4A3-/- mice treated with AVE7688 starting at 4 weeks of age.

-

Late Therapy: COL4A3-/- mice treated with AVE7688 starting at 7 weeks of age.

-

Wild-type Control: Healthy, untreated mice.

Methodology:

-

Animal Husbandry: Maintain mice in a specific pathogen-free facility.

-

Treatment Initiation: Begin treatment at the specified ages for the early and late therapy groups.

-

Drug Administration: Administer AVE7688 at a dose of 25 mg/kg body weight. The route of administration should be consistent (e.g., oral gavage).

-

Monitoring:

-

Lifespan: Monitor animals daily and record the date of death from renal failure.

-

Systemic Blood Pressure: Measure systolic blood pressure using a non-invasive tail-cuff method.

-

-

Endpoint Analysis (at 7.5 or 9.5 weeks):

-

Serum Urea and Proteinuria: Collect blood and urine samples to measure urea and protein concentrations using standard biochemical assays.

-

Histology and Immunohistochemistry: Perfuse and fix kidneys. Perform routine histological staining (e.g., H&E, PAS, Sirius Red) to assess fibrosis and inflammation. Use immunohistochemistry to detect markers of fibrosis (e.g., collagen I, fibronectin) and inflammation (e.g., F4/80 for macrophages).

-

Electron Microscopy: Process kidney tissue for transmission electron microscopy to examine the ultrastructure of the glomeruli and tubules.

-

Western Blotting: Analyze kidney tissue lysates to quantify the expression of profibrotic cytokines.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of AVE7688 in the Kidney

Caption: Mechanism of action of the vasopeptidase inhibitor AVE7688.

Experimental Workflow for Diabetic Nephropathy Model

Caption: Workflow for the Zucker diabetic fatty rat study.

Experimental Workflow for Renal Fibrosis Model

Caption: Workflow for the COL4A3-/- mouse study.

Preclinical Profile of AVE5688: Data Unavaliable

A comprehensive search for preclinical studies of the compound designated AVE5688 has yielded no specific publicly available data. Searches across scientific databases, patent libraries, and conference proceedings did not reveal any publications, presentations, or other disclosures related to this compound. This suggests that this compound may be an internal development code for a compound that has not advanced to a stage where information is publicly disclosed, or that its development was discontinued at an early, non-public stage. Resources such as MedPath indicate no clinical trials or regulatory approvals for a drug with this name.[1]

Due to the absence of specific information on this compound, it is not possible to provide the requested in-depth technical guide on its preclinical studies.

Illustrative Preclinical Technical Guide: GEM-123 (Hypothetical Compound)

To fulfill the user's request for the specified content type and format, the following is a hypothetical in-depth technical guide for a fictional anti-cancer agent, "GEM-123." This guide is for illustrative purposes only and is based on typical preclinical data packages for oncology drug candidates.

An In-Depth Technical Guide to the Preclinical Studies of GEM-123

Audience: Researchers, scientists, and drug development professionals.

Compound: GEM-123, a potent and selective inhibitor of the fictional kinase "Tumor Proliferation Kinase 1" (TPK1).

Core Mechanism of Action

GEM-123 is a small molecule inhibitor that targets the ATP-binding site of TPK1, a kinase frequently overexpressed in various solid tumors. Inhibition of TPK1 by GEM-123 blocks the downstream phosphorylation of key substrates involved in cell cycle progression and apoptosis, leading to tumor growth inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of GEM-123.

Table 1: In Vitro Potency and Selectivity

| Assay Type | Cell Line / Target | IC50 (nM) |

| Biochemical Assay | Recombinant TPK1 | 1.2 |

| Cell-Based Assay | HCT116 (TPK1-mut) | 15.8 |

| Cell-Based Assay | A549 (TPK1-WT) | 250.3 |

| Kinase Selectivity Panel | TPK2 (isoform) | >10,000 |

| Kinase Selectivity Panel | 100+ kinase panel | >1,000 for all |

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Dosing Regimen (mg/kg, daily) | Tumor Growth Inhibition (%) |

| HCT116 | 10 | 85 |

| HCT116 | 3 | 52 |

| A549 | 10 | 25 |

Table 3: Pharmacokinetic Parameters in Mice

| Parameter | Value (at 10 mg/kg, oral) |

| Cmax (ng/mL) | 1,200 |

| Tmax (h) | 1.5 |

| AUC (0-24h) (ng*h/mL) | 9,800 |

| Bioavailability (%) | 45 |

Experimental Protocols

3.1. TPK1 Biochemical Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of GEM-123 against recombinant TPK1.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human TPK1 was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of GEM-123. The reaction was stopped, and the product was detected using a europium-labeled anti-phosphopeptide antibody and a streptavidin-allophycocyanin conjugate. The TR-FRET signal was measured, and IC50 values were calculated using a four-parameter logistic fit.

3.2. Cell-Based Proliferation Assay

-

Objective: To assess the anti-proliferative activity of GEM-123 in cancer cell lines.

-

Methodology: HCT116 and A549 cells were seeded in 96-well plates and treated with a serial dilution of GEM-123 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. Luminescence was read on a plate reader, and IC50 values were determined from dose-response curves.

3.3. HCT116 Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of GEM-123.

-

Methodology: Female athymic nude mice were subcutaneously implanted with HCT116 tumor cells. Once tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. GEM-123 was administered orally once daily at the indicated doses. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Signaling Pathways and Workflows

Diagram 1: GEM-123 Mechanism of Action

Caption: GEM-123 inhibits TPK1, blocking downstream signaling and reducing tumor cell proliferation.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

References

The Dual Impact of AVE7688 (Ilepatril) on the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of AVE7688, a vasopeptidase inhibitor, and its multifaceted impact on the renin-angiotensin system (RAS). Initially investigated under the likely erroneous identifier AVE5688, the focus of this document is on the well-documented compound AVE7688 (Ilepatril). As a dual inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), AVE7688 presents a unique pharmacological profile. This guide will dissect its mechanism of action, present available quantitative data from clinical and preclinical studies, detail experimental methodologies, and visualize key pathways and workflows. The information is intended to support researchers and professionals in the field of cardiovascular drug development.

Introduction: The Renin-Angiotensin System and Therapeutic Intervention

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[1] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[1][2]

Therapeutic intervention in the RAS has been a cornerstone of cardiovascular medicine for decades. Major classes of drugs that target this system include ACE inhibitors, angiotensin II receptor blockers (ARBs), and direct renin inhibitors.[1] AVE7688 (Ilepatril) represents a distinct class of drugs known as vasopeptidase inhibitors, which simultaneously target two key enzymes: ACE and neutral endopeptidase (NEP).

AVE7688 (Ilepatril): A Dual-Acting Vasopeptidase Inhibitor

AVE7688, also known as Ilepatril, was developed by Sanofi-Aventis for the potential treatment of hypertension and diabetic nephropathy.[3] It is characterized by its dual mechanism of action, inhibiting both ACE and NEP.

Mechanism of Action

The impact of AVE7688 on the renin-angiotensin system is twofold:

-

ACE Inhibition: By inhibiting angiotensin-converting enzyme, AVE7688 blocks the conversion of angiotensin I to angiotensin II. This leads to a reduction in the downstream effects of angiotensin II, including vasoconstriction and aldosterone secretion, thereby contributing to a decrease in blood pressure.

-

NEP Inhibition: Neutral endopeptidase is the enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (e.g., atrial natriuretic peptide or ANP), bradykinin, and substance P. By inhibiting NEP, AVE7688 increases the circulating levels of these peptides. Elevated natriuretic peptides promote vasodilation and natriuresis, while increased bradykinin levels also contribute to vasodilation, further lowering blood pressure.

This dual action provides a synergistic approach to blood pressure reduction by simultaneously suppressing the vasoconstrictor arm of the RAS and potentiating endogenous vasodilator systems.

Quantitative Effects on the Renin-Angiotensin System

The following tables summarize the available quantitative data on the effects of AVE7688 on key components and markers of the renin-angiotensin system from a clinical study in humans.

Table 1: Effect of Single Oral Doses of AVE7688 on Plasma Active Renin Concentration in Sodium-Depleted Normotensive Subjects

| Treatment Group | Dose | Change in Plasma Active Renin Concentration (pg/mL) at 24h (95% CI) |

| AVE7688 | 5 mg | 129 (75-221) |

| AVE7688 | 25 mg | 247 (157-389) |

| Ramipril (ACEi) | 10 mg | 113 (67-193) |

| Placebo | - | Not reported |

Data from Faucher et al. (2007). The increase in plasma active renin concentration is an expected pharmacodynamic response to the interruption of the negative feedback loop of angiotensin II on renin release.

Table 2: Comparative Effect of AVE7688 and Other RAS Blockers on Renin Release in Sodium-Replete Normotensive Subjects

| Treatment Group | Dose | Effect on Renin Release |

| AVE7688 | 25 mg | Not significantly different from the combination of irbesartan and ramipril or irbesartan alone. |

| Irbesartan (ARB) + Ramipril (ACEi) | 150 mg + 10 mg | - |

| Irbesartan (ARB) | 300 mg | - |

Data from Faucher et al. (2007). This indicates that at the studied dose, AVE7688 achieves a comparable degree of RAS blockade to a high dose of an ARB or a combination of an ARB and an ACE inhibitor.

Note on Angiotensin II and Aldosterone Levels: While direct quantitative data on the effect of AVE7688 on angiotensin II and aldosterone levels were not found in the reviewed literature, ACE inhibition is well-established to decrease the production of both. Therefore, a dose-dependent reduction in angiotensin II and aldosterone levels is the expected downstream consequence of AVE7688 administration.

Experimental Protocols

This section details the methodologies of key experiments cited in this guide.

Clinical Pharmacodynamic Study in Humans

-

Study Design: A placebo-controlled, crossover study in sodium-depleted and sodium-replete normotensive subjects.

-

Objective: To define the pharmacodynamic profile of AVE7688.

-

Methodology:

-

Sodium Depletion Protocol (for one arm of the study): Subjects followed a low-sodium diet and received a diuretic to induce a state of sodium depletion, which activates the renin-angiotensin system.

-

Drug Administration: Subjects received single oral doses of AVE7688 (5 mg and 25 mg), ramipril (10 mg), irbesartan (150 mg and 300 mg), a combination of irbesartan and ramipril, or placebo.

-

Pharmacodynamic Assessments:

-

Plasma Active Renin Concentration: Blood samples were collected at baseline and at various time points post-dosing to measure the concentration of active renin.

-

Urinary N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) Excretion: Urine was collected to measure the excretion of AcSDKP, an endogenous peptide primarily degraded by ACE. Increased excretion serves as a biomarker of ACE inhibition.

-

Urinary Atrial Natriuretic Peptide (ANP) Excretion: Urine was collected to measure ANP levels, with increased levels indicating NEP inhibition.

-

Blood Pressure Monitoring: Blood pressure was monitored throughout the study period.

-

-

Preclinical Study in an Animal Model of Atherosclerosis

-

Animal Model: Hyperlipidaemic rabbits.

-

Objective: To assess the effect of chronic treatment with AVE7688 on endothelial function.

-

Methodology:

-

Induction of Hyperlipidaemia: Rabbits were fed an atherogenic diet to induce high cholesterol levels and endothelial dysfunction.

-

Treatment Groups: Animals were divided into groups receiving AVE7688 (30 mg/kg/day), ramipril (1 mg/kg/day), or no treatment (control).

-

Blood Pressure Measurement: Mean arterial blood pressure was measured in anesthetized animals at the end of the study.

-

Assessment of ACE Inhibition: The pressor response to an intravenous challenge with angiotensin I was measured. Inhibition of this response indicates ACE inhibition.

-

Assessment of Endothelial Function: Vascular reactivity was assessed in isolated aortic rings in an organ chamber to evaluate endothelium-dependent relaxation.

-

Biochemical Analyses: Plasma lipid profiles and markers of oxidative stress were analyzed.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: ACE Inhibition Pathway of AVE7688.

Caption: NEP Inhibition Pathway of AVE7688.

Caption: Clinical Pharmacodynamic Study Workflow.

Conclusion

AVE7688 (Ilepatril) is a vasopeptidase inhibitor with a dual mechanism of action that offers a potent approach to modulating the renin-angiotensin system and other vasoactive pathways. By simultaneously inhibiting ACE and NEP, it reduces the production of the vasoconstrictor angiotensin II while potentiating the effects of endogenous vasodilators. The available clinical data demonstrates a significant and dose-dependent effect on plasma renin activity, indicative of a robust blockade of the RAS. While further studies would be beneficial to quantify the direct impact on angiotensin II and aldosterone levels, the existing evidence strongly supports the antihypertensive potential of this dual-inhibitory mechanism. This technical guide provides a foundational understanding of AVE7688 for researchers and clinicians involved in the development of novel cardiovascular therapies.

References

The Natriuretic Peptide System and the Therapeutic Potential of AVE7688: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natriuretic peptide (NP) system, a crucial regulator of cardiovascular and renal homeostasis. It further delves into the mechanism and therapeutic potential of AVE7688 (ilepatril), a vasopeptidase inhibitor that modulates this system. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the core components of the NP system, relevant experimental protocols, and the clinical development of related therapeutic agents.

Core Concepts of the Natriuretic Peptide System

The natriuretic peptide system is comprised of a family of structurally related peptide hormones that play a pivotal role in regulating blood pressure, blood volume, and cardiovascular health. The primary members of this family are Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).[1][2] These peptides exert their effects by binding to specific receptors on the cell surface, leading to a cascade of intracellular events.

Natriuretic Peptides:

-

Atrial Natriuretic Peptide (ANP): Primarily synthesized and secreted by cardiac atrial myocytes in response to atrial stretch, ANP is a key regulator of blood pressure and volume.[2]

-

B-type Natriuretic Peptide (BNP): Initially discovered in the brain, BNP is predominantly produced by the cardiac ventricles in response to increased ventricular pressure and volume.[2][3] Its levels are a critical biomarker for heart failure.[4][5][6]

-

C-type Natriuretic Peptide (CNP): Unlike ANP and BNP, CNP is mainly produced by the vascular endothelium and central nervous system. It primarily functions as a local regulator of vascular tone and growth.

Natriuretic Peptide Receptors:

The biological actions of natriuretic peptides are mediated through three main types of receptors:

-

Natriuretic Peptide Receptor-A (NPR-A): This receptor is a transmembrane guanylyl cyclase that is activated by ANP and BNP.[7] Binding of these peptides to NPR-A leads to the intracellular conversion of GTP to cyclic guanosine monophosphate (cGMP).

-

Natriuretic Peptide Receptor-B (NPR-B): Similar to NPR-A, NPR-B is also a guanylyl cyclase receptor but is preferentially activated by CNP.

-

Natriuretic Peptide Receptor-C (NPR-C): This receptor binds all three natriuretic peptides and is primarily involved in their clearance from the circulation through receptor-mediated internalization and degradation.[2][8]

The degradation of natriuretic peptides is primarily carried out by the enzyme neprilysin (NEP) , a neutral endopeptidase found on the surface of various cells.[2]

Signaling Pathways of the Natriuretic Peptide System

The downstream effects of natriuretic peptides are largely mediated by the second messenger, cyclic guanosine monophosphate (cGMP).

The NPR-A and NPR-B Signaling Cascade

Binding of ANP or BNP to NPR-A, or CNP to NPR-B, triggers the intracellular guanylyl cyclase domain of the receptor. This activation leads to an increase in intracellular cGMP levels. cGMP then activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to:

-

Vasodilation: Relaxation of vascular smooth muscle cells.

-

Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.

-

Antiproliferative and Antihypertrophic Effects: Inhibition of cardiac and vascular cell growth.

AVE7688 (Ilepatril): A Modulator of the Natriuretic Peptide System

AVE7688, also known as ilepatril, is a vasopeptidase inhibitor. It functions as a dual inhibitor of two key enzymes:

-

Neutral Endopeptidase (NEP): By inhibiting NEP, AVE7688 prevents the breakdown of endogenous natriuretic peptides (ANP, BNP, and CNP), thereby increasing their circulating levels and prolonging their beneficial effects.[9]

-

Angiotensin-Converting Enzyme (ACE): Simultaneously, AVE7688 inhibits ACE, a critical component of the RAAS. This leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion.

This dual mechanism of action makes AVE7688 a promising therapeutic agent for conditions characterized by an imbalance in the natriuretic peptide system and overactivation of the RAAS, such as hypertension and heart failure.[1]

Mechanism of Action of AVE7688

The synergistic action of NEP and ACE inhibition by AVE7688 results in:

-

Enhanced Natriuretic Peptide Activity: Increased levels of ANP and BNP lead to greater vasodilation, natriuresis, and diuresis.

-

Suppression of the RAAS: Reduced angiotensin II levels contribute to vasodilation and decreased sodium and water retention.

Quantitative Data Summary

Clinical Trial Data for AVE7688 in Hypertension

A Phase IIb/III clinical trial (NCT00284128) evaluated the efficacy and safety of different doses of AVE7688 compared to losartan in patients with mild to moderate hypertension.[10]

| Parameter | AVE7688 (2.5 mg) | AVE7688 (10 mg) | AVE7688 (35 mg) | AVE7688 (50 mg) | Losartan (100 mg) |

| Primary Outcome: Change from Baseline in Trough Diastolic Blood Pressure at Week 12 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| Secondary Outcome: Change from Baseline in Trough Systolic Blood Pressure at Week 12 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Note: Specific quantitative results from this trial are not publicly available in the provided search results. The table structure is based on the study design.

Preclinical Data for AVE7688 in Diabetic Neuropathy

A study in C57Bl/6J mice investigated the effects of AVE7688 in preventing and treating diet-induced obesity (DIO) and diabetes-induced neuropathy.[9]

| Experimental Group | Glucose Tolerance | Thermal Sensation | Nerve Conduction | Intraepidermal Nerve Fiber Density |

| Control (C57Bl/6J) | Normal | Normal | Normal | Normal |

| DIO C57Bl/6J | Impaired | Hypoalgesia | Slowing | Decreased |

| DIO C57Bl/6J + AVE7688 | Improved | No Hypoalgesia | No Slowing | Improved |

| Diabetic C57Bl/6J | Impaired | Hypoalgesia | Slowing | Decreased |

| Diabetic C57Bl/6J + AVE7688 | Not Reported | No Hypoalgesia | No Slowing | Improved |

Experimental Protocols

Assessment of Antihypertensive Efficacy of AVE7688 (Clinical Trial Protocol Outline)

This protocol is based on the design of the NCT00284128 clinical trial.[10]

Objective: To assess the antihypertensive efficacy of different doses of AVE7688.

Study Design: A prospective, multi-center, randomized, double-blind, active-controlled, parallel-group, dose-ranging study.

Methodology:

-

Patient Recruitment: Patients with mild to moderate hypertension meeting specific inclusion and exclusion criteria are enrolled.

-

Placebo Lead-in Phase: A 3 to 4-week single-blind placebo lead-in period to establish baseline blood pressure and ensure compliance.

-

Randomization: Eligible patients are randomized to receive once-daily oral doses of AVE7688 (2.5, 10, 35, or 50 mg) or losartan (100 mg).

-

Treatment Phase:

-

Efficacy Evaluation (12 weeks): Blood pressure is monitored at regular intervals. The primary endpoint is the change from baseline in trough diastolic blood pressure at week 12.

-

Long-term Safety Evaluation (up to 52 weeks): Patients continue treatment to assess long-term safety and tolerability.

-

-

Data Analysis: Statistical analysis is performed to compare the change in blood pressure between the different treatment groups.

Measurement of Natriuretic Peptides (BNP) in Plasma (General Protocol)

Objective: To quantify the concentration of BNP in plasma samples.

Methodology:

-

Sample Collection: Whole blood is collected in tubes containing EDTA and a protease inhibitor (e.g., aprotinin) to prevent peptide degradation.

-

Plasma Separation: The blood sample is centrifuged at 4°C to separate the plasma.

-

Extraction (Optional but Recommended): BNP is extracted from the plasma using solid-phase extraction cartridges (e.g., C18 Sep-Pak) to concentrate the peptide and remove interfering substances.

-

Quantification: The concentration of BNP is measured using a competitive radioimmunoassay (RIA) or a sandwich enzyme-linked immunosorbent assay (ELISA).

-

RIA: A known amount of radiolabeled BNP competes with the unlabeled BNP in the sample for binding to a limited amount of anti-BNP antibody. The amount of bound radioactivity is inversely proportional to the concentration of BNP in the sample.

-

ELISA: The sample is added to a microplate coated with a capture antibody specific for BNP. A second, enzyme-labeled detection antibody is then added, which binds to a different epitope on the BNP molecule. A substrate is added that is converted by the enzyme into a colored product, and the intensity of the color is proportional to the concentration of BNP.

-

-

Standard Curve: A standard curve is generated using known concentrations of BNP to determine the concentration in the unknown samples.

Conclusion

The natriuretic peptide system is a fundamental regulator of cardiovascular homeostasis, and its modulation presents a significant therapeutic opportunity. AVE7688 (ilepatril), with its dual mechanism of inhibiting both neprilysin and angiotensin-converting enzyme, represents a rational approach to simultaneously enhance the beneficial effects of natriuretic peptides and suppress the detrimental effects of the RAAS. While further clinical data are needed to fully establish its efficacy and safety profile, the preclinical and early clinical findings suggest that AVE7688 holds promise for the treatment of hypertension and potentially other cardiovascular and metabolic disorders. This guide provides a foundational understanding of the science underpinning this therapeutic strategy for professionals engaged in cardiovascular drug discovery and development.

References

- 1. Ilepatril (AVE-7688), a vasopeptidase inhibitor for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Natriuretic Peptide Tests (BNP, NT-proBNP): MedlinePlus Medical Test [medlineplus.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Sacubitril/valsartan - Wikipedia [en.wikipedia.org]

- 9. Vasopeptidase inhibitor ilepatril (AVE7688) prevents obesity- and diabetes-induced neuropathy in C57Bl/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Ilepatril: A Dual Inhibitor of Angiotensin-Converting Enzyme and Neprilysin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ilepatril (also known as AVE-7688) is a potent, orally active vasopeptidase inhibitor that demonstrates dual inhibition of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (neprilysin, NEP). This dual mechanism of action simultaneously targets the renin-angiotensin-aldosterone system (RAAS) and potentiates the effects of natriuretic peptides, leading to vasodilation and a reduction in blood pressure. Developed by sanofi-aventis, ilepatril was investigated for the treatment of hypertension and diabetic nephropathy. Despite showing promise in preclinical and early clinical studies, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for ilepatril, aimed at supporting further research and development in the field of cardiovascular and renal therapeutics.

Chemical Structure and Properties

Ilepatril is a complex heterocyclic compound with the following identifiers:

-

IUPAC Name: (4S,7S,12bR)-7-[[(2S)-2-(Acetylthio)-3-methyl-1-oxobutyl]amino]-1,2,3,4,6,7,8,12b-octahydro-6-oxopyrido[2,1-a][1]benzazepine-4-carboxylic acid

-

CAS Number: 473289-62-2[2]

-

Molecular Weight: 432.54 g/mol [4]

Table 1: Physicochemical Properties of Ilepatril

| Property | Value | Reference |

| Molecular Weight | 432.54 g/mol | [4] |

| Molecular Formula | C22H28N2O5S | [3][4] |

| CAS Number | 473289-62-2 | [2] |

| Synonyms | AVE-7688, AVE7688 | [4] |

Mechanism of Action

Ilepatril exerts its pharmacological effects through the simultaneous inhibition of two key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP).

Inhibition of Angiotensin-Converting Enzyme (ACE)

By inhibiting ACE, ilepatril blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. Therefore, ACE inhibition by ilepatril leads to vasodilation and a decrease in blood volume, contributing to a reduction in blood pressure.

Inhibition of Neutral Endopeptidase (NEP)

NEP is the primary enzyme responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and adrenomedullin. By inhibiting NEP, ilepatril increases the circulating levels of these peptides. Natriuretic peptides promote vasodilation, natriuresis, and diuresis, while bradykinin is a potent vasodilator. This potentiation of endogenous vasodilator systems complements the effects of ACE inhibition.

The dual inhibition of ACE and NEP provides a synergistic approach to lowering blood pressure by both reducing the production of a key vasoconstrictor and enhancing the effects of endogenous vasodilators.

Signaling Pathway

The mechanism of action of ilepatril involves the modulation of the Renin-Angiotensin-Aldosterone System (RAAS) and the natriuretic peptide system.

Caption: Mechanism of action of ilepatril.

Pharmacodynamics and Pharmacokinetics

Clinical studies have provided insights into the pharmacodynamic and pharmacokinetic profile of ilepatril.

Pharmacodynamics

A study in healthy, sodium-depleted male volunteers demonstrated the dose-dependent dual inhibition of ACE and NEP by ilepatril. The in vivo inhibition of ACE was assessed by measuring the urinary excretion of N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a marker of ACE activity, while NEP inhibition was monitored by measuring urinary atrial natriuretic peptide (ANP) levels.

Table 2: Pharmacodynamic Effects of Single Oral Doses of Ilepatril in Healthy Volunteers

| Treatment | Dose | 24-hour Urinary AcSDKP Excretion (nmol) | Peak Urinary ANP Excretion (ng/h) |

| Placebo | - | - | 0.80 ± 0.37 |

| Ilepatril | 5 mg | 706 | 1.14 ± 0.77 |

| Ilepatril | 25 mg | 919 | 2.02 ± 1.05 |

| Ramipril | 10 mg | 511 | 0.93 ± 0.65 |

Data adapted from a placebo-controlled crossover study in sodium-depleted normotensive subjects.[5]

The 25 mg dose of ilepatril showed a significantly greater increase in urinary AcSDKP excretion compared to the 5 mg dose and 10 mg of ramipril, indicating potent ACE inhibition. Furthermore, the 25 mg dose of ilepatril significantly increased urinary ANP excretion, confirming in vivo NEP inhibition.[5]

A dose-ranging study in patients with mild to moderate hypertension evaluated the antihypertensive efficacy of ilepatril at doses of 2.5 mg, 10 mg, 35 mg, and 50 mg once daily over a 12-week period.[6]

Pharmacokinetics

Detailed pharmacokinetic parameters for ilepatril in humans, such as half-life, Cmax, Tmax, and bioavailability, are not extensively published in the readily available literature. As the drug's development was discontinued, comprehensive data from later-phase clinical trials may not have been publicly disseminated.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

A common method for determining the in vitro ACE inhibitory activity of a compound is a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).

Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

Deionized water

Procedure:

-

Prepare a solution of the test compound (e.g., ilepatril) at various concentrations.

-

In a reaction tube, mix 20 µL of the test compound solution with 30 µL of ACE solution (e.g., 0.04 U/mL in borate buffer).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of HHL substrate solution (e.g., 5 mM in borate buffer).

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Stop the reaction by adding 62.5 µL of 1 M HCl.

-

Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.

-

Centrifuge to separate the layers.

-

Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the dried hippuric acid in a known volume of deionized water.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer.

-

A control reaction without the inhibitor and a blank reaction without the enzyme are run in parallel.

-

The percentage of ACE inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined.[7]

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

The in vitro inhibitory activity of a compound against NEP can be determined using a fluorometric assay with a specific NEP substrate.

Principle: A fluorogenic substrate is cleaved by NEP, releasing a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.

Materials:

-

Recombinant human Neutral Endopeptidase (Neprilysin)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (e.g., ilepatril)

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of the test compound at various concentrations in the assay buffer.

-

Add a small volume of the NEP enzyme solution to the wells of a microplate.

-

Add the test compound solutions to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic NEP substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of NEP inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Clinical Development and Discontinuation

Ilepatril was advanced into Phase IIb/III clinical trials for hypertension and Phase II trials for diabetic nephropathy.[2] However, sanofi-aventis discontinued the development of ilepatril. While the specific reasons for the discontinuation are not publicly detailed, the development of vasopeptidase inhibitors as a class has been challenging, with concerns about the risk of angioedema, a potential side effect associated with the accumulation of bradykinin due to dual ACE and NEP inhibition.

Conclusion

Ilepatril is a potent dual inhibitor of ACE and NEP, representing a rational therapeutic approach for the management of hypertension and potentially other cardiovascular and renal diseases. Its mechanism of action, involving simultaneous blockade of the RAAS and potentiation of the natriuretic peptide system, offers a powerful means of blood pressure control. Although its clinical development was halted, the extensive preclinical and early clinical data available for ilepatril provide a valuable resource for researchers and drug development professionals. The detailed understanding of its chemical properties, mechanism of action, and the experimental methodologies used in its evaluation can inform the development of next-generation vasopeptidase inhibitors and other novel cardiovascular therapies. Further investigation into the structure-activity relationships and the safety profile of this class of compounds may yet unlock their full therapeutic potential.

References

- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 2. Ilepatril (AVE-7688), a vasopeptidase inhibitor for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACE-inhibitory activity assay: IC50 [protocols.io]

- 4. etflin.com [etflin.com]

- 5. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor AVE7688 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

The Safety Profile and Toxicology of AVE5688: A Review of Publicly Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction